molecular formula C26H24Cl2N4O2S B11086120 N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539809-68-2

N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11086120
CAS No.: 539809-68-2
M. Wt: 527.5 g/mol
InChI Key: SMLLUBKVFGIYGH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a dichlorophenyl group, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the triazole ring.

    Introduction of the Sulfanylacetamide Moiety: This can be achieved through a thiol-ene reaction or a similar method, where the sulfanyl group is attached to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the dichlorophenyl group, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding triazole chemistry and the effects of various substituents on chemical behavior.

Biology

Biologically, this compound may exhibit interesting interactions with enzymes and proteins due to its triazole ring and dichlorophenyl group. It can be used in studies related to enzyme inhibition, protein binding, and cellular uptake.

Medicine

In medicine, the compound’s potential as a therapeutic agent is explored. Its structural features suggest it could act as an antimicrobial, antifungal, or anticancer agent. Research focuses on its efficacy, toxicity, and mechanism of action in biological systems.

Industry

Industrially, the compound may find applications in the development of new materials, coatings, or as a precursor for more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

Compared to similar compounds, N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to the specific positioning of the dichlorophenyl group and the propylphenoxy moiety. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

539809-68-2

Molecular Formula

C26H24Cl2N4O2S

Molecular Weight

527.5 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24Cl2N4O2S/c1-2-6-18-9-12-21(13-10-18)34-16-24-30-31-26(32(24)20-7-4-3-5-8-20)35-17-25(33)29-19-11-14-22(27)23(28)15-19/h3-5,7-15H,2,6,16-17H2,1H3,(H,29,33)

InChI Key

SMLLUBKVFGIYGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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